CID 45118956
Description
Based on fragmented references, CID 45118956 may belong to a class of natural or synthetic organic compounds analyzed via chromatography and mass spectrometry (GC-MS, LC-ESI-MS). For instance, highlights its characterization using GC-MS and vacuum distillation fractions, suggesting it could be a volatile organic compound or a component of a complex mixture like a plant essential oil . While its exact structure remains unspecified, Figure 1 in illustrates its mass spectrum and chromatographic profile, indicating a molecular ion peak and fragmentation pattern consistent with terpenoids or oxygenated derivatives .
Properties
CAS No. |
114906-82-0 |
|---|---|
Molecular Formula |
C20H22BN5O4 |
Molecular Weight |
407.237 |
IUPAC Name |
(9-benzyl-6-hydroxy-1,3-dimethyl-2,4-dioxo-7-propyl-8H-purino[7,8-a]pyrimidin-8-yl)oxyboron |
InChI |
InChI=1S/C20H22BN5O4/c1-4-8-13-16(27)26-14-15(23(2)20(29)24(3)17(14)28)22-19(26)25(18(13)30-21)11-12-9-6-5-7-10-12/h5-7,9-10,18,27H,4,8,11H2,1-3H3 |
InChI Key |
CXJMHFSTXPZQBQ-UHFFFAOYSA-N |
SMILES |
[B]OC1C(=C(N2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C)O)CCC |
Synonyms |
Borinic acid, 1,2,3,4,8,9-hexahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-9-(phenylmethyl)-7-propylpyrimido[2,1-f]purin-8-yl ester |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Borinic acid, 1,2,3,4,8,9-hexahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-9-(phenylmethyl)-7-propylpyrimido[2,1-f]purin-8-yl ester typically involves multi-step organic reactions. These steps often include the formation of intermediate compounds, which are then further reacted to form the final product. Common reagents used in these synthetic routes include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Database Search Limitations
-
PubChem : No entry exists for CID 45118956 ( ). Known analogs (e.g., CID 44177570) include structural details but lack reaction data.
-
EPA CDR 2012 List ( , ): This CID is absent from reported chemicals.
-
ToxCast/Tox21 Assays ( ): Enzymatic and receptor activity data are unavailable for this identifier.
Analogous Compounds and Reaction Predictions
While this compound itself is undocumented, its naming pattern suggests a benzenesulfonamide derivative. Reactions for structurally similar compounds (e.g., methylthio-triazine benzenesulfonamides in ) may provide indirect insights:
Recommended Steps for Data Acquisition
-
PubChem Advanced Search : Use InChIKey or SMILES strings (if available) to locate substructure matches.
-
SciFinder or Reaxys : Query reaction databases for benzenesulfonamide derivatives with triazine or thiadiazole moieties.
-
Patent Literature : Investigate USPTO or Espacenet for unpublished synthetic routes.
-
Experimental Characterization :
Caution on Unverified Sources
As specified, data from non-peer-reviewed platforms (e.g., BenchChem, Smolecule) are excluded. Rely on journals like Nature Catalysis ( ) or Int. J. Mol. Sci. ( ) for validated methodologies.
Theoretical Modeling Approaches
If experimental data remain inaccessible, computational methods can predict reactivity:
Scientific Research Applications
Borinic acid, 1,2,3,4,8,9-hexahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-9-(phenylmethyl)-7-propylpyrimido[2,1-f]purin-8-yl ester has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Borinic acid, 1,2,3,4,8,9-hexahydro-6-hydroxy-1,3-dimethyl-2,4-dioxo-9-(phenylmethyl)-7-propylpyrimido[2,1-f]purin-8-yl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the absence of explicit structural data for CID 45118956, comparisons are inferred from analogous compounds in the evidence. Two structurally or functionally related compounds are selected for comparative analysis:
Oscillatoxin D (CID 101283546)
- Structural Features : Oscillatoxin D is a marine-derived polyketide with a macrocyclic lactone core and hydroxylated side chains (Figure 1A in ) .

- Functional Role : It exhibits potent cytotoxicity against cancer cell lines, likely due to its interaction with cellular membranes or enzymatic targets.
- Analytical Methods : Characterized via NMR and high-resolution mass spectrometry (HR-MS), similar to this compound’s GC-MS and LC-ESI-MS profiling .
Ginsenoside Rf (PubChem CID 441923)
- Structural Features: A triterpenoid saponin with a dammarane skeleton and glycosylation at C-6 and C-20 positions () .
- Functional Role : Used in traditional medicine for neuroprotective and anti-inflammatory effects.
- Analytical Methods: Differentiated from its isomer (Pseudoginsenoside F11) using LC-ESI-MS with collision-induced dissociation (CID) fragmentation, a technique also applicable to this compound’s analysis .
Table 1: Comparative Analysis of this compound and Analogues
Research Findings and Challenges
Structural Ambiguity: The lack of explicit structural data for this compound limits direct comparisons. Its chromatographic behavior () suggests moderate polarity, akin to terpenoids or fatty acid derivatives .
Methodological Parallels: Both this compound and Ginsenoside Rf rely on mass spectrometry with CID for structural elucidation, emphasizing the technique’s utility in isomer differentiation .
Q & A
Basic Research Questions
Q. How should I formulate a focused research question for studying CID 45118956?
- Methodological Guidance : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) to define scope or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality . For example:
- "How does this compound modulate [specific biological pathway] compared to [control compound] in [cell line/organism]?"
Q. What experimental design principles ensure reproducibility for this compound studies?
- Key Steps :
- Documentation : Follow guidelines from Beilstein Journal of Organic Chemistry: report synthesis protocols, purity metrics (e.g., NMR, HPLC), and batch-specific data .
- Controls : Include positive/negative controls and replicate experiments to address variability .
- Resource Accessibility : Use primary literature for compound validation and cite original characterization studies .
Q. How do I select appropriate data collection methods for CID 45118958-related research?
- Primary vs. Secondary Data :
- Primary : Use techniques like HPLC for purity analysis or spectroscopy (e.g., UV-Vis, FTIR) for structural validation .
- Secondary : Cross-reference databases (e.g., PubChem, Reaxys) but prioritize peer-reviewed studies over unverified sources .
Advanced Research Questions
Q. How can I resolve contradictions in published data on this compound’s mechanisms?
- Analytical Framework :
Source Evaluation : Compare methodologies (e.g., assay conditions, solvent systems) to identify variability .
Meta-Analysis : Use tools like PRISMA guidelines to systematically review literature and assess bias .
Experimental Replication : Reproduce conflicting studies with standardized protocols .
- Example: Discrepancies in IC50 values may arise from differences in cell culture media or incubation times .
Q. What advanced statistical methods validate this compound’s dose-response relationships?
- Recommended Approaches :
- Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data .
- Error Propagation Analysis : Quantify uncertainty in combined measurements (e.g., synergy studies with other compounds) .
- Machine Learning : Train models to predict bioactivity using structural descriptors (e.g., QSAR) .
Q. How do I integrate qualitative and quantitative methods in this compound studies?
- Mixed-Methods Design :
- Qualitative : Conduct thematic analysis of patient-reported outcomes (e.g., side effects in clinical trials) .
- Quantitative : Pair with pharmacokinetic modeling (e.g., compartmental analysis) .
Q. What ethical considerations apply to sharing this compound research data?
- Best Practices :
- Attribution : Cite original datasets and comply with copyright laws when reproducing figures .
- Anonymization : For clinical data, remove identifiers and obtain informed consent .
- Repository Use : Deposit raw data in FAIR-aligned repositories (e.g., Zenodo) with persistent identifiers .
Tables: Key Methodological Summaries
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

